molecular formula C17H16N4O4S B2473708 2-(cyclopropanecarboxamido)-N-(6-ethoxybenzo[d]thiazol-2-yl)oxazole-4-carboxamide CAS No. 1351596-40-1

2-(cyclopropanecarboxamido)-N-(6-ethoxybenzo[d]thiazol-2-yl)oxazole-4-carboxamide

Cat. No.: B2473708
CAS No.: 1351596-40-1
M. Wt: 372.4
InChI Key: BXLJPRWOEVDBQW-UHFFFAOYSA-N
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Description

2-(Cyclopropanecarboxamido)-N-(6-ethoxybenzo[d]thiazol-2-yl)oxazole-4-carboxamide is a heterocyclic compound featuring a cyclopropane ring fused to a carboxamide group, an oxazole core, and a 6-ethoxy-substituted benzothiazole moiety. The cyclopropane group may enhance metabolic stability, while the ethoxybenzothiazole moiety could influence lipophilicity and binding affinity .

Properties

IUPAC Name

2-(cyclopropanecarbonylamino)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S/c1-2-24-10-5-6-11-13(7-10)26-17(19-11)21-15(23)12-8-25-16(18-12)20-14(22)9-3-4-9/h5-9H,2-4H2,1H3,(H,18,20,22)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLJPRWOEVDBQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=COC(=N3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(cyclopropanecarboxamido)-N-(6-ethoxybenzo[d]thiazol-2-yl)oxazole-4-carboxamide is a synthetic molecule that belongs to a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Cyclopropanecarboxamide moiety
  • Ethoxybenzo[d]thiazole group
  • Oxazole ring
  • Carboxamide functional group

These structural elements contribute to its interaction with biological targets, enhancing its potential as a therapeutic agent.

Antifungal Activity

Research indicates that derivatives similar to the compound exhibit significant antifungal properties. For instance, studies on related compounds have shown varying degrees of activity against phytopathogenic fungi. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 15.55 to 62.62 µg/mL against species such as Fusarium graminearum and Botrytis cinerea .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. In a study evaluating similar thiazole and oxazole derivatives, compounds demonstrated significant inhibition against various bacterial strains. For example, MIC values were reported as low as 1.6 µg/mL against Candida albicans and Aspergillus niger .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in cellular processes. Preliminary studies suggest it could inhibit ATPase activity, which is crucial for energy metabolism in cells . This inhibition could lead to therapeutic applications in conditions where energy metabolism is disrupted.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. The presence of electron-withdrawing groups has been shown to enhance antifungal activity. For example, substituents at specific positions on the aromatic rings can significantly influence the compound's efficacy against targeted pathogens .

CompoundStructural FeaturesBiological Activity
This compoundCyclopropane, Ethoxybenzothiazole, OxazoleAntifungal, Antimicrobial
Related Thiazole DerivativeElectron-withdrawing groupsEnhanced antifungal activity

Case Study 1: Antifungal Efficacy

In a study examining various benzothiazole derivatives, one compound exhibited an IC50 value of 23.39 µg/mL against Fusarium graminearum. The study concluded that modifications in the substituents significantly impacted antifungal efficacy .

Case Study 2: Antimicrobial Activity Assessment

A series of oxazole derivatives were evaluated for their antibacterial properties against Staphylococcus aureus. The results indicated that certain derivatives achieved up to 75% inhibition of biofilm formation at concentrations of 250 µg/mL .

Scientific Research Applications

Structural Characteristics

The compound is characterized by a complex structure that includes:

  • A cyclopropanecarboxamide moiety
  • A benzo[d]thiazole ring
  • An oxazole group

These components contribute to its potential interactions with various biological targets, making it a candidate for drug development.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

1. Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes involved in critical cellular processes. For instance, studies have indicated that compounds with similar structural motifs can inhibit urease and alpha-amylase enzymes, which are relevant in treating conditions such as cancer and diabetes .

2. Anticancer Properties
Preliminary investigations have suggested that 2-(cyclopropanecarboxamido)-N-(6-ethoxybenzo[d]thiazol-2-yl)oxazole-4-carboxamide may possess anticancer properties. Its structural similarity to known anticancer agents allows for the exploration of its efficacy against various cancer cell lines .

3. Antimicrobial Activity
Compounds containing thiazole and oxazole rings are often investigated for their antimicrobial properties. The presence of these functional groups in this compound may contribute to its potential effectiveness against bacterial and fungal infections .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of compounds similar to this compound. Here are notable findings:

StudyFindings
Study 1 Investigated the enzyme inhibition profile of related compounds, revealing IC50 values ranging from 0.20 μM to 36.20 μM against urease .
Study 2 Explored the anticancer activity of thiazole derivatives, demonstrating significant cytotoxic effects on various cancer cell lines .
Study 3 Evaluated the antimicrobial properties of similar compounds, highlighting their effectiveness against resistant bacterial strains .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Cyclopropane-Containing Carboxamides in Agrochemicals

Evidence from pesticide chemistry highlights compounds like 1-(((2,4-dichlorophenyl)amino)carbonyl)cyclopropanecarboxylic acid (cyclanilide), which shares the cyclopropanecarboxamide motif. Cyclanilide functions as a plant growth regulator by inhibiting auxin transport.

Thiazole- and Benzothiazole-Based Analogues

1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (Compound 74) provides a direct structural parallel:

  • Shared features : Cyclopropanecarboxamide linker, heteroaromatic cores (thiazole/oxazole), and substituted aryl groups.
  • Key differences : The target compound replaces Compound 74’s benzo[1,3]dioxole and methoxyphenyl groups with a 6-ethoxybenzothiazole and oxazole. This substitution likely alters electronic properties (e.g., electron-withdrawing vs. donating effects) and steric interactions with biological targets.

Triazole Derivatives (e.g., Propiconazole)

Triazole-based agrochemicals like propiconazole emphasize the importance of heterocyclic nitrogen atoms in antifungal activity. While the target compound lacks a triazole ring, its oxazole and benzothiazole moieties may engage in similar hydrogen-bonding or π-π stacking interactions, albeit with distinct selectivity profiles.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications
Target Compound Oxazole-Benzothiazole 6-ethoxy, cyclopropanecarboxamide ~393.4 (estimated) Kinase inhibition, antimicrobial
Compound 74 Thiazole-Benzodioxole 4-methoxyphenyl, pyrrolidinyl 571.6 Biochemical research (unspecified)
Cyclanilide Cyclopropane 2,4-dichlorophenylamino 255.1 Plant growth regulation
Propiconazole Triazole-Dioxolane 2,4-dichlorophenyl, propyl 342.2 Antifungal agent

Research Findings and Mechanistic Insights

  • Target Compound vs. Compound 74 : The ethoxy group in the target compound may enhance membrane permeability compared to Compound 74’s polar benzo[1,3]dioxole .
  • Metabolic Stability : Cyclopropane rings in both the target compound and cyclanilide reduce oxidative metabolism, but the absence of chlorinated groups in the former may decrease environmental persistence .
  • Selectivity : The oxazole core in the target compound could offer improved selectivity for ATP-binding pockets in kinases over triazole-based antifungals like propiconazole .

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